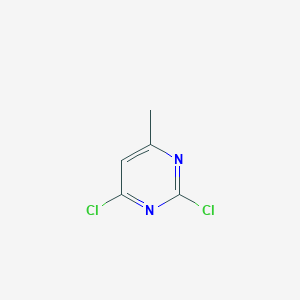

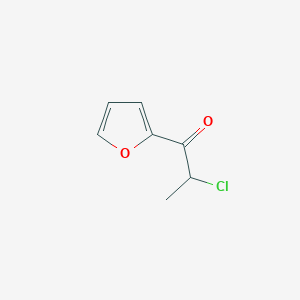

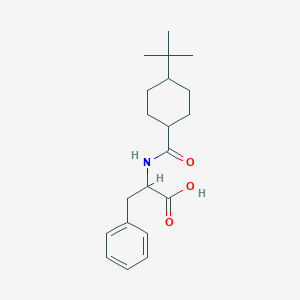

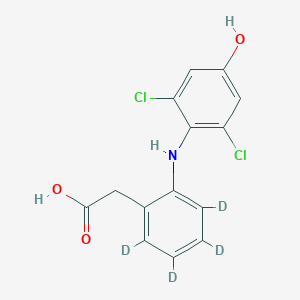

![molecular formula C13H12N2O5 B020090 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 110284-78-1](/img/structure/B20090.png)

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid often involves reactions between specific pyrimidine derivatives and benzoic acid or its analogs. For example, the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate includes reacting 2-methylsulfonyl4,6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxybenzoic acid in the presence of potassium carbonate and potassium hydroxide, yielding compounds with herbicidal activity (Waghmare et al., 2013).

Molecular Structure Analysis

The molecular and ionic cocrystals of 2,6-dimethoxy benzoic acid have been studied, revealing polymorphic forms that differ in the orientation of the acidic hydrogen atom. This structural variability influences the compound's physical properties, including its polarity and stability (Pal et al., 2020).

Chemical Reactions and Properties

Research has shown that compounds similar to this compound participate in various chemical reactions, leading to the synthesis of new compounds with potential biological activities. For instance, the reaction of 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid with aniline derivatives under specific conditions yields compounds with unique molecular conformations (Wu et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure, are significantly influenced by their molecular conformation. Studies involving X-ray diffraction have detailed the crystalline structures of derivatives, providing insights into the physical characteristics that influence their chemical behavior and potential applications (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the molecular structure. For example, derivatives of this compound show varied chemical behaviors in reactions with different reagents, leading to a wide range of potential chemical applications (Atay et al., 2018).

Scientific Research Applications

Herbicide Research and Weed Control : It has potential as a new lead to control herbicide-resistant weeds caused by the P197L mutation, making it significant in the development of new herbicidal compounds (Qu et al., 2020). Additionally, compounds like methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate derived from it have shown excellent control of barnyard grass, suggesting a promising profile as a prototype rice herbicide (Tamaru et al., 1996).

Biochemical Studies : It inhibits acetolactate synthase activity in pea seedlings, which is crucial for understanding the biochemical pathways influenced by herbicides (Shimizu et al., 1994).

Synthesis of Herbicides : The compound serves as an intermediate in the synthesis of herbicides like Bispyribac-sodium (Yuan-xiang, 2008).

Insecticidal and Antibacterial Properties : Synthesized compounds from this chemical class have shown insecticidal activity and antibacterial potential against certain insects and microorganisms (Deohate & Palaspagar, 2020).

Environmental Impact and Degradation : Studies have focused on the degradation of related herbicides in various environments, indicating the environmental impact and biodegradability of these compounds (Haiyan et al., 2010).

Medical Applications : While not directly related to 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, research on related benzoic acid derivatives, like Repaglinide, has been significant in medical fields such as diabetes treatment (Grell et al., 1998).

Mechanism of Action

Target of Action

The primary target of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as Bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) present in plants . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine . The compound is particularly effective against weeds like Cyperaceae, Butomaceae, and Alismataceae growing in rice fields .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It acts by inhibiting the AHAS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a halt in protein synthesis and plant growth, eventually causing the death of the plant .

Pharmacokinetics

Bispyribac is highly soluble in water and non-volatile . . These properties influence the bioavailability of the compound in the environment.

Result of Action

The primary result of Bispyribac’s action is the death of the plant. By inhibiting the AHAS enzyme, Bispyribac disrupts the synthesis of BCAAs, leading to a halt in protein synthesis and plant growth . This disruption in growth eventually leads to the death of the plant .

Action Environment

The action, efficacy, and stability of Bispyribac can be influenced by various environmental factors. For instance, its high water solubility means it can be easily transported in aquatic environments . Its non-volatility suggests it is less likely to be lost through evaporation . Its persistence in soil and water systems can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

properties

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNHFDQZKAJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149195 | |

| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110284-78-1 | |

| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110284781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid exert its herbicidal effect?

A1: The research paper describes this compound derivatives as potent ALS inhibitors []. ALS, or Acetolactate Synthase, is a key enzyme in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these compounds disrupt amino acid production, leading to the inhibition of plant growth and ultimately causing plant death. This mechanism of action makes them effective herbicides.

Q2: What is the structural significance of the imino ester derivatives of this compound in terms of herbicidal activity?

A2: The research highlights the synthesis of various imino ester derivatives of this compound, represented by the general formula I in the paper []. These derivatives explore different substituents (Q, R, R1, R2) attached to the core structure. This structure-activity relationship (SAR) study suggests that modifications to these substituents can influence the herbicidal potency, selectivity towards different weed species (annual vs. perennial), and even the safety profile towards crops.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

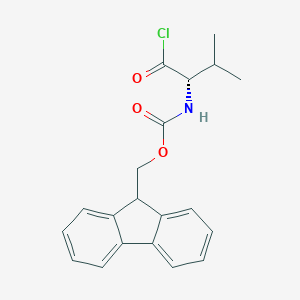

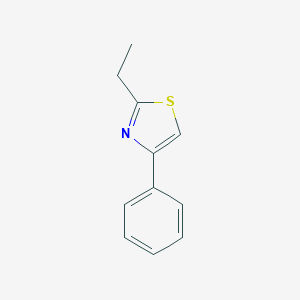

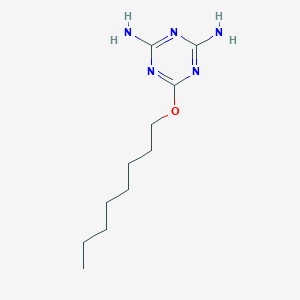

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)